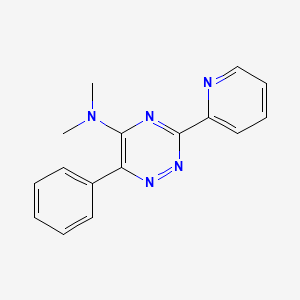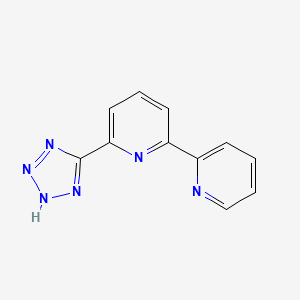![molecular formula C30H18N8O2 B3160549 1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene CAS No. 866117-19-3](/img/structure/B3160549.png)
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene
説明
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is a chemical compound with the CAS number 866117-19-3 . It belongs to the class of substituted benzene compounds and is composed of two 2,2’-bipyridine groups and two 1,3,4-oxadiazo-5-yl groups .
Synthesis Analysis
The synthesis of this compound involves classical organic reactions. For instance, asymmetric hydrogen-bond acceptors of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives have been synthesized through Witting-Horner and Sonogashira cross-coupling reactions . Further studies on its synthesis and spectral properties would be valuable.
Molecular Structure Analysis
The X-ray analysis of related compounds reveals interesting structural features. For example, the Zn(II)-based coordination polymer derived from 1,3-bis(4’-carboxylatophenoxy)benzene exhibits a 2D supramolecular framework built by hydrogen bonds and packing interactions . Investigating the crystal structure of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene would provide insights into its arrangement and bonding.
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, it’s essential to explore its reactivity. Investigating its behavior in various reaction conditions, such as photocatalysis , could uncover novel applications .
科学的研究の応用
Biologically Active Molecules
Bipyridine and its derivatives, including the compound , are used as starting materials or precursors for a variety of biologically active molecules . These molecules have potential applications in the development of new drugs and therapies.
Ligands for Catalysts
These compounds are extensively used as ligands in transition-metal catalysis . They play a crucial role in the development of our understanding of the thermodynamics and kinetics of complexation of metal ions .
Photosensitizers
Bipyridine derivatives are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.
Viologens
Viologens are a class of compounds that include derivatives of 4,4’-bipyridine. Bipyridine and its derivatives are used in the synthesis of viologens . Viologens have applications in areas such as electrochromic devices, herbicides, and molecular electronics.
Supramolecular Architectures
Bipyridine and its derivatives are used in the construction of supramolecular architectures . These structures have potential applications in areas such as nanotechnology, materials science, and drug delivery.
Light Emitting Devices (LEDs)
Bipyridine derivatives have found wide applications in diverse areas such as light emitting devices (LEDs) . They can be used in the design of optical devices.
Trace Metal Analysis
These compounds are used in trace metal analysis . They can help in the detection and quantification of trace amounts of metals in various samples.
Carbon-Carbon Bond Formation Reactions
Bipyridine derivatives have catalytic application in carbon-carbon bond formation reactions . This is a fundamental process in organic synthesis, used in the creation of a wide variety of complex organic compounds.
特性
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)-5-[3-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N8O2/c1-3-16-31-21(10-1)23-12-6-14-25(33-23)29-37-35-27(39-29)19-8-5-9-20(18-19)28-36-38-30(40-28)26-15-7-13-24(34-26)22-11-2-4-17-32-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXMXYEAGYOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NN=C(O5)C6=CC=CC(=N6)C7=CC=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731556 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene | |
CAS RN |
866117-19-3 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3160470.png)
![4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B3160472.png)
![Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B3160491.png)
![N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B3160493.png)
![7-Methyl-5-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3160497.png)
![N-(acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B3160505.png)
![N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B3160522.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3160530.png)



![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3160562.png)
![N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine](/img/structure/B3160565.png)
![2-(2-hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3',4':4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione](/img/structure/B3160572.png)